![molecular formula C10H10O3S B2452096 甲基-4-氧代-4,5,6,7-四氢苯并[b]噻吩-5-甲酸酯 CAS No. 112101-60-7](/img/structure/B2452096.png)

甲基-4-氧代-4,5,6,7-四氢苯并[b]噻吩-5-甲酸酯

描述

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” is an active pharmaceutical intermediate . It is used in research and development but not for medicinal or household uses .

Synthesis Analysis

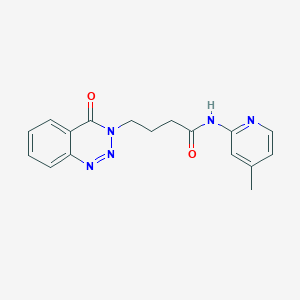

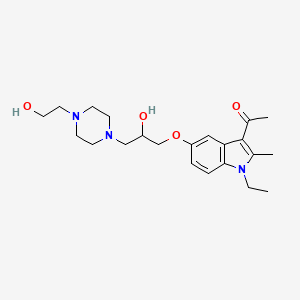

The synthesis of thiophene derivatives, including “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”, involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This process yields a potentially tridentate Schiff base (HSAT), which can form a series of copper (II) complexes .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The presence of fragmentation peaks in the mass spectrum of related compounds confirms the formation of the 4-oxo-2-phenylthiazolidine moiety .Chemical Reactions Analysis

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” can undergo various chemical reactions. For instance, it can react with salicylaldehyde to form a potentially tridentate Schiff base .Physical And Chemical Properties Analysis

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” has a molecular weight, melting point, boiling point, and density that can be found in chemical databases . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

-

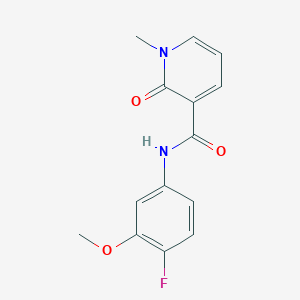

- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

-

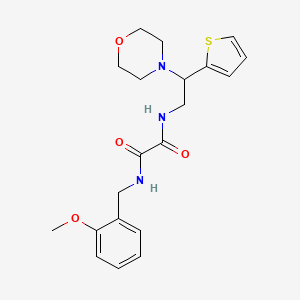

- The 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene was the key starting compound used to synthesize new thiazole, pyrimidine, pyran, pyridine and thiazine derivatives .

- The cytotoxicity of the synthesized compounds was studied towards the three cancer cell lines namely MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer) and SF-268 (central nervous system (CNS) cancer) in addition to the normal cell line (WI-38) using doxorubicin as the reference drug .

- The study showed that compounds 5, 9a, 15b, 17c, 18 and 21b were the most potent compounds .

-

Preparation of Tricyclic Indole and Dihydroindole Derivatives

-

Synthesis of β-Ketoesters and Tricyclic Tetrahydrobenzindoles

-

Synthesis of β-Ketoesters and Tricyclic Tetrahydrobenzindoles

-

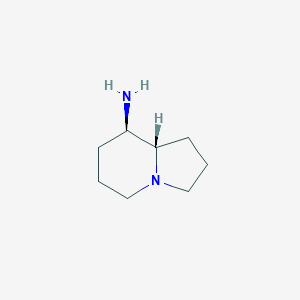

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

安全和危害

As with any chemical compound, safety precautions should be taken when handling “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”. This includes avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .

未来方向

Thiophene and its derivatives, including “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”, have shown significant potential in the field of medicinal chemistry due to their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

methyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXRNQUMRJNRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1=O)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)

![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)

![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)

![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B2452032.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)